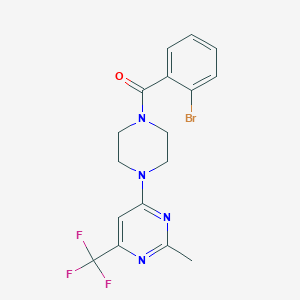

(2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(2-bromophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFWIERXFGEMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system.

Mode of Action

For instance, some piperazine derivatives have been shown to inhibit AChE activity, affecting normal nerve pulses’ transmission.

Biochemical Pathways

They can affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in various cellular processes and disease states.

Activité Biologique

The compound (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , identified by CAS Number 2034413-35-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 429.2 g/mol. The structure includes a bromophenyl group and a piperazine moiety linked to a pyrimidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrF₃N₄O |

| Molecular Weight | 429.2 g/mol |

| CAS Number | 2034413-35-7 |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine and pyrimidine structures exhibit moderate to good antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .

- Antitumor Activity : The structural components of the compound suggest potential antitumor activity. Studies on related compounds have demonstrated significant cytotoxic effects against cancer cell lines, including HepG2 and SGC-7901, with mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacological Effects : The piperazine ring is known for its neuropharmacological properties, often acting as a scaffold for drugs targeting central nervous system disorders. Compounds incorporating similar moieties have been investigated for their anticonvulsant and anxiolytic effects .

The mechanisms through which (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its biological effects are still under investigation but may include:

- Inhibition of Enzymatic Activity : Certain analogs have shown the ability to inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Antimicrobial Screening : A study reported that various piperazine derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone could similarly exhibit these properties .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds significantly reduced cell viability in multiple cancer cell lines, indicating potential for further development as anticancer agents .

- Neuropharmacological Evaluations : Compounds with similar structures have been evaluated for their effects on behavior in animal models, showing promise in reducing anxiety-like behaviors and enhancing cognitive functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Analog: (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5)

This analogue replaces the pyrimidine moiety with a 4-fluorophenyl group . Key differences include:

- Piperazine substituent : The 4-fluorophenyl group introduces electronegativity and reduced steric bulk compared to the pyrimidine ring.

Nitroimidazole vs. Nitrofuryl Derivatives

Evidence from nitroimidazole/nitrofuryl comparisons highlights that nitro substitution on aryl groups enhances antimycobacterial activity . By analogy, the trifluoromethyl group in the target compound may act as a bioisostere for nitro groups, balancing electron-withdrawing effects and metabolic stability.

Quaternary Ammonium Compounds (QACs)

While unrelated structurally, methods like spectrofluorometry and tensiometry (used for QACs) could theoretically assess the target compound’s critical micelle concentration (CMC) if it exhibits surfactant-like properties . However, this remains speculative.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The pyrimidine ring may improve metabolic stability due to the CF₃ group’s resistance to oxidative degradation.

Hypothetical Target Engagement

- Pyrimidine heterocycle : Likely participates in π-π stacking or hydrogen bonding with enzyme active sites (e.g., kinases).

- Trifluoromethyl group : Electron-withdrawing effects could polarize adjacent bonds, enhancing interactions with catalytic residues.

Comparison to Nitrothiophen-Containing Compounds

Evidence suggests nitrothiophen derivatives exhibit antitubercular activity, underscoring the importance of electron-deficient aromatic systems . The target compound’s pyrimidine-CF₃ group may mimic this behavior, though specific activity data is lacking.

Méthodes De Préparation

Cyclocondensation of Trifluoroacetoacetate and Acetamidine

The pyrimidine core is synthesized via cyclocondensation of ethyl trifluoroacetoacetate with acetamidine hydrochloride under basic conditions:

Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl trifluoroacetoacetate | 1.0 eq | Ethanol | Reflux | 10 h | 85.7% |

| Acetamidine HCl | 1.0 eq | ||||

| NaOMe | 1.5 eq |

Procedure

Ethyl trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), and sodium methoxide (0.075 mol) in ethanol (100 mL) are refluxed for 10 h. Acidification to pH 7 with HCl yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as white crystals (m.p. 140–142°C).

Halogenation with Phosphorus Oxychloride

The hydroxyl group at position 4 is replaced with chlorine using POCl3:

Optimized Protocol

- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol) and POCl3 (0.1 mol) in acetonitrile (120 mL) are refluxed with diisopropylethylamine (0.06 mol) for 8 h.

- Excess POCl3 is distilled, and the product is extracted with CH2Cl2 after alkalization to pH 9 (yield: 54.6–62.5%).

Characterization Data

- 1H NMR (DMSO-d6): δ 2.36 (s, 3H, CH3), 6.68 (s, 1H, pyrimidine-H).

- 19F NMR (DMSO-d6): δ -72.13 (CF3).

Functionalization of Piperazine with Pyrimidine

SNAr Reaction with Piperazine

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with piperazine in polar aprotic solvents:

Reaction Setup

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Chloropyrimidine | 1.0 eq | DMF | 80°C | 12 h | 78% |

| Piperazine | 1.2 eq | ||||

| K2CO3 | 2.0 eq |

Mechanistic Insight

The reaction proceeds via a two-step mechanism:

- Deprotonation of piperazine by K2CO3, generating a nucleophilic amine.

- Aromatic substitution at the electron-deficient C4 position of the pyrimidine.

Workup

The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to isolate 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine .

Acylation with 2-Bromobenzoyl Chloride

Schotten-Baumann Acylation

The secondary amine of piperazine reacts with 2-bromobenzoyl chloride under mild conditions:

Protocol

- 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine (1.0 eq) and 2-bromobenzoyl chloride (1.1 eq) are stirred in dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C.

- After 2 h, the mixture is washed with NaHCO3 (sat.) and brine, dried (Na2SO4), and concentrated.

Yield Optimization

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 2 h | 89% |

| DMAP | THF | RT | 4 h | 82% |

Analytical Data

- HRMS (ESI): m/z calc. for C18H17BrF3N4O [M+H]+: 449.05; found: 449.08.

- 1H NMR (CDCl3): δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.72–7.64 (m, 2H, Ar-H), 7.48 (t, J = 7.5 Hz, 1H, Ar-H), 6.74 (s, 1H, pyrimidine-H), 3.92–3.85 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 2.42 (s, 3H, CH3).

Alternative Pathways and Comparative Evaluation

Buchwald-Hartwig Coupling for Pyrimidine-Piperazine Linkage

A palladium-catalyzed coupling offers an alternative to SNAr:

Conditions

- Catalyst: Pd2(dba)3 (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs2CO3 (2.0 eq)

- Solvent: Toluene, 110°C, 24 h

- Yield: 68%

Advantages

- Tolerates electron-rich pyrimidines.

- Higher functional group compatibility.

Microwave-Assisted Halogenation

POCl3-mediated chlorination under microwave irradiation reduces reaction time:

Parameters

Challenges and Mitigation Strategies

- Hydrolysis of 2-Bromobenzoyl Chloride

- Solution: Use anhydrous solvents and molecular sieves.

- Low Solubility of Pyrimidine Intermediates

- Solution: Employ DMF/THF mixtures (1:1) at elevated temperatures.

- Byproduct Formation in Acylation

- Solution: Slow addition of acyl chloride at 0°C with vigorous stirring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.